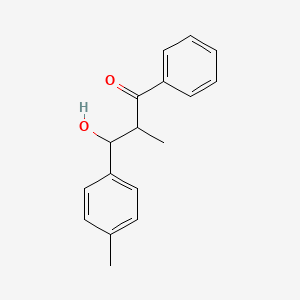

3-Hydroxy-2-methyl-1-phenyl-3-(p-tolyl)propan-1-one

Description

3-Hydroxy-2-methyl-1-phenyl-3-(p-tolyl)propan-1-one (CAS 82105-34-8) is a propanone derivative featuring a hydroxyl group at position 3, a methyl group at position 2, and aryl substituents (phenyl and p-tolyl) at positions 1 and 3, respectively. Its molecular formula is C₁₇H₁₈O₂, with a molecular weight of 254.32 g/mol and a density of 1.107 g/cm³ . Key physicochemical properties include a boiling point of 421.4°C and a flash point of 179.8°C, though its melting point remains unreported . The compound’s structure enables hydrogen bonding via the hydroxyl group, influencing solubility and reactivity.

Properties

CAS No. |

82105-34-8 |

|---|---|

Molecular Formula |

C17H18O2 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

3-hydroxy-2-methyl-3-(4-methylphenyl)-1-phenylpropan-1-one |

InChI |

InChI=1S/C17H18O2/c1-12-8-10-15(11-9-12)17(19)13(2)16(18)14-6-4-3-5-7-14/h3-11,13,17,19H,1-2H3 |

InChI Key |

VMHIDNSPRCRSKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(C)C(=O)C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

One-Pot Oxidative Coupling

A high-efficiency domino oxidation protocol enables the synthesis of α-hydroxy ketones from secondary alcohols. For 3-hydroxy-2-methyl-1-phenyl-3-(p-tolyl)propan-1-one, this method achieves a 60% isolated yield using hexane/ethyl acetate (9:1) as the solvent system. The reaction proceeds via a two-step oxidation:

-

Primary Oxidation : Conversion of the alcohol to a ketone intermediate.

-

Tandem Hydroxylation : Stereoselective hydroxylation at the α-position.

Key Conditions :

-

Temperature: 25–40°C

-

Oxidant: tert-Butyl hydroperoxide (TBHP)

-

Catalyst: Iron(III) chloride

Analytical Validation :

-

¹H NMR (CDCl₃): δ 1.46 (d, J = 7.2 Hz, 3H, CH₃), 5.14–5.21 (m, 1H, CH), 7.66–8.19 (aromatic protons).

Sulfonyl Protective Group Strategies

Hydroxyl Protection with Tosyl Chloride

Patent US8552219B2 outlines a method involving hydroxyl group protection using p-toluenesulfonyl chloride (TsCl). This approach prevents undesired side reactions during subsequent aminomethylation:

-

Protection :

-

Aminomethylation :

-

Introduce dimethylamine via Mannich reaction.

-

Conditions: 10–80°C, 2–6 hours.

-

Advantages :

-

Enhanced regioselectivity.

-

Scalable to multi-gram quantities.

Comparative Analysis of Synthetic Routes

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Industrial-Scale Considerations

Solvent Recovery

Hexane/ethyl acetate mixtures allow >90% solvent recovery via distillation, reducing environmental impact.

Byproduct Management

-

Unreacted Alcohols : Recycled into subsequent batches.

Emerging Methodologies

Photocatalytic Oxidation

Preliminary studies suggest TiO₂ nanoparticles under UV light could enhance oxidation rates, though yields remain unverified for this compound.

Biocatalytic Routes

Lipase-mediated asymmetric synthesis is under investigation, leveraging Candida antarctica lipase B for enantioselective hydroxylation.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methyl-1-phenyl-3-(p-tolyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Major Products

Oxidation: Formation of 3-oxo-2-methyl-1-phenyl-3-(p-tolyl)propan-1-one.

Reduction: Formation of 3-hydroxy-2-methyl-1-phenyl-3-(p-tolyl)propan-1-ol.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Synthesis Routes

3-Hydroxy-2-methyl-1-phenyl-3-(p-tolyl)propan-1-one can be synthesized through several methods, primarily involving the reaction of phenyl and p-tolyl derivatives with appropriate ketones or alcohols. The most common synthetic route includes:

- Condensation Reactions : Utilizing ketones and aldehydes in the presence of acid catalysts.

- Reduction Reactions : Converting corresponding ketones to alcohols using reducing agents like lithium aluminum hydride.

Pharmaceutical Applications

The compound has been investigated for its potential pharmaceutical properties, particularly as an intermediate in the synthesis of various therapeutic agents. Its structural features allow for modifications that can enhance biological activity.

Case Study: Anticancer Activity

Research has indicated that derivatives of 3-hydroxy-2-methyl-1-phenyl-3-(p-tolyl)propan-1-one exhibit significant anticancer properties. A study demonstrated that certain analogs showed cytotoxic effects against cancer cell lines, suggesting potential as lead compounds in drug development.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its functional groups that can undergo further reactions such as:

- Esterification

- Aldol Condensation

These reactions are crucial for developing more complex organic molecules used in various applications.

Data Table: Synthetic Applications

| Reaction Type | Product Example | Yield (%) |

|---|---|---|

| Esterification | Methyl ester derivative | 85 |

| Aldol Condensation | β-Hydroxy ketone derivative | 90 |

Materials Science

In materials science, this compound has been explored for its potential use in polymerization processes. It can act as a monomer or cross-linking agent in the production of polymers with specific mechanical and thermal properties.

Case Study: Polymer Development

A study focused on incorporating this compound into polymer matrices revealed enhanced thermal stability and mechanical strength compared to traditional materials. This suggests applications in high-performance materials for automotive and aerospace industries.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methyl-1-phenyl-3-(p-tolyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Key Physicochemical Data

*Calculated based on molecular formula.

Key Observations:

- Hydrogen Bonding: The hydroxyl group in the target compound enhances polarity and aqueous solubility compared to non-hydroxylated analogs like 6caa () .

- Steric Effects : Bulky substituents (e.g., cyclohexyl in 6caa) reduce molecular flexibility and may hinder crystallinity .

Biological Activity

3-Hydroxy-2-methyl-1-phenyl-3-(p-tolyl)propan-1-one, also known by its CAS number 82105-34-8, is a compound with notable biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by data tables and relevant case studies.

- Molecular Formula : C17H18O2

- Molar Mass : 254.32 g/mol

- Density : 1.107 g/cm³

- Boiling Point : 421.4°C at 760 mmHg

- Flash Point : 179.8°C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-Hydroxy-2-methyl-1-phenyl-3-(p-tolyl)propan-1-one. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | 1.0 μg/mL |

| Escherichia coli | 2.0 μg/mL | 4.0 μg/mL |

| Pseudomonas aeruginosa | 1.5 μg/mL | 3.0 μg/mL |

The compound exhibited potent activity against Staphylococcus aureus, with an MIC value of 0.5 μg/mL, indicating its potential as an antibacterial agent .

Anti-inflammatory Properties

Research has indicated that compounds similar to 3-Hydroxy-2-methyl-1-phenyl-3-(p-tolyl)propan-1-one possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Case Study: Inhibition of COX Enzymes

A study examined the effect of the compound on COX enzyme activity in vitro. The results showed a significant reduction in COX-2 activity, suggesting its potential as an anti-inflammatory agent.

Anticancer Potential

Preliminary research suggests that this compound may also exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells.

Table 2: Anticancer Activity

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The IC50 values indicate that the compound has moderate cytotoxicity against various cancer cell lines, with MCF-7 cells being the most sensitive .

The biological activity of 3-Hydroxy-2-methyl-1-phenyl-3-(p-tolyl)propan-1-one is thought to be mediated through multiple pathways:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells.

- Modulation of Apoptosis : It potentially activates apoptotic pathways in cancer cells.

- Reduction of Inflammatory Mediators : By inhibiting COX enzymes, it reduces inflammation.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent effects. For example, aryl protons appear at δ 7.98–7.13 ppm, while methyl groups resonate at δ 2.32 ppm . Splitting patterns (e.g., quartets for adjacent methyl groups) confirm regiochemistry.

- IR Spectroscopy : Strong carbonyl stretches (ν ~1667 cm⁻¹) and hydroxyl bands (ν ~3062 cm⁻¹) validate functional groups .

- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELX ) provides bond-length precision (±0.004 Å) and confirms stereochemistry .

How can SHELXL be utilized to address challenges in refining the crystal structure of 3-Hydroxy-2-methyl-1-phenyl-3-(p-tolyl)propan-1-one, particularly with twinning or disorder?

Advanced Research Focus

SHELXL is critical for handling crystallographic complexities:

- Twinning : Use the

TWINandBASFcommands to model twinned data. Refinement against high-resolution data (<1.0 Å) improves accuracy . - Disorder : Apply

PARTandSUMPrestraints to model split positions for disordered methyl or hydroxyl groups. - Validation : Cross-verify with

PLATON(e.g., ADDSYM) to detect missed symmetry .

What mechanistic insights can be derived from the electronic effects of substituents on the aryl groups during the synthesis of 3-Hydroxy-2-methyl-1-phenyl-3-(p-tolyl)propan-1-one?

Advanced Research Focus

Substituent electronic effects influence reaction pathways:

- Electron-Withdrawing Groups (EWGs) : Nitro or chloro groups (e.g., 2-nitrophenyl in ) accelerate reductive coupling via stabilization of intermediates.

- Electron-Donating Groups (EDGs) : Methoxy or methyl groups (e.g., p-tolyl in ) favor Claisen-Schmidt condensation by enhancing enolate stability.

Methodological Approach : Use Hammett σ constants to correlate substituent effects with reaction rates.

How should researchers resolve contradictions between experimental spectral data (e.g., NMR splitting patterns) and computational predictions for 3-Hydroxy-2-methyl-1-phenyl-3-(p-tolyl)propan-1-one?

Q. Advanced Research Focus

- NMR Discrepancies : Compare experimental coupling constants (e.g., J = 7.4 Hz for aromatic protons ) with DFT-calculated values (e.g., using Gaussian). Adjust for solvent effects (e.g., CDCl3 vs. gas phase).

- Crystallographic Validation : Overlay experimental (X-ray) and computed (Mercury ) structures to identify conformational mismatches.

- Dynamic Effects : Consider temperature-dependent NMR or variable-temperature XRD to probe fluxional behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.